3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (CAS: 324565-22-2) is a rhodanine-based derivative characterized by a Z-configured benzylidene moiety at the C5 position of the thiazolidinone core. Its molecular formula is C₁₅H₁₅NO₅S₂, with a molar mass of 353.41 g/mol . The structure features a 3-ethoxy-4-hydroxybenzylidene substituent, which distinguishes it from other analogs, and a propanoic acid side chain at the N3 position.
Properties
IUPAC Name |
3-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-2-21-11-7-9(3-4-10(11)17)8-12-14(20)16(15(22)23-12)6-5-13(18)19/h3-4,7-8,17H,2,5-6H2,1H3,(H,18,19)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULAOWDMCOHWSW-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- The target compound’s 3-ethoxy-4-hydroxy group provides a balance of hydrophilicity and steric bulk compared to the 4-hydroxy-3-methoxy group in compound 3d .
- Propanoic acid side chains (target compound and ) improve aqueous solubility over phenyl or acetamide derivatives (e.g., ), which may influence bioavailability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Antifungal activity in rhodanine derivatives is highly substituent-dependent. For example, compound 5h with a methoxyindole group shows efficacy, while pyridine-substituted analogs in lack activity, underscoring the importance of substituent choice.
Biological Activity
3-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidinone ring structure, a benzylidene group, and an ester functional group, which contribute to its diverse reactivity and biological effects.
Chemical Structure
The molecular formula of this compound is , and it has a molecular weight of 367.44 g/mol. The structure can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Thiazolidinone Ring | Provides a framework for biological activity |
| Benzylidene Group | Enhances binding affinity through π-π interactions |
| Ester Group | Can undergo hydrolysis to release active metabolites |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidinone ring can inhibit specific enzymes and proteins, while the benzylidene moiety enhances the compound's binding affinity due to its ability to participate in π-π interactions with aromatic residues in proteins. The ester group may hydrolyze to release active metabolites that exert biological effects.
Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. In studies comparing various thiazolidinone compounds, it was found that certain derivatives demonstrated potent cytotoxic effects against multiple cancer cell lines, including K562 (IC50 values between 8.5 µM and 14.9 µM) and HeLa cells (IC50 values ranging from 8.9 µM to 15.1 µM) . Notably, some compounds showed higher cytotoxicity than cisplatin, a standard chemotherapy agent.
Antimicrobial Activity
Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria . The presence of the thiazolidine ring is crucial for this activity.
Other Biological Activities
Additional studies have suggested potential anti-inflammatory and antioxidant activities associated with thiazolidinone derivatives. These activities may involve the modulation of reactive oxygen species (ROS) and nitric oxide (NO) levels in various cell types .
Case Studies
- Anticancer Activity Study : A series of thiazolidinone derivatives were tested against various cancer cell lines. Compound 18 showed the highest antiproliferative activity against lung, breast, and liver cancer cells, indicating the potential for these compounds in cancer therapy .
- Antimicrobial Screening : In vitro studies revealed that certain thiazolidinone derivatives exhibited significant inhibition of bacterial growth, particularly against Gram-positive strains .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with a Knoevenagel condensation between 3-ethoxy-4-hydroxybenzaldehyde and a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) under acidic or basic conditions. A propanoic acid side chain is introduced via nucleophilic substitution or alkylation. Key steps include:
- Condensation : Use of acetic acid/DMF mixtures under reflux (70–90°C) for 6–12 hours .
- Purification : Recrystallization from ethanol or methanol, followed by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
- Purity validation : Combustion elemental analysis (C, H, N, S) with <0.4% deviation from theoretical values, supplemented by HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Confirm the Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z within 3 ppm error) .
Q. What are the compound’s solubility properties, and how do they impact experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. For biological assays, prepare stock solutions in DMSO (≤1% v/v in final media to avoid cytotoxicity) and confirm stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield of the Z-isomer?
The Z-isomer predominates due to steric hindrance during condensation. Optimize by:
- Temperature control : Maintain reflux temperatures (80–90°C) to favor kinetic Z-product .
- Catalyst selection : Use piperidine or triethylamine to accelerate imine formation while minimizing side reactions .
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 6–12 hours conventionally) with 20–30% higher yield .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2, PPAR-γ) using crystal structures (PDB ID: 1CX2, 2PRG). Focus on hydrogen bonding with the thioxo group and hydrophobic interactions with the benzylidene ring .
- DFT calculations (Gaussian 09) : Analyze electron density maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect bioactivity?
- Antioxidant activity : Electron-donating groups (e.g., –OCH₃ at 4-position) enhance radical scavenging (IC₅₀ = 12.3 µM vs. 28.7 µM for unsubstituted analogs) in DPPH assays .
- Antimicrobial potency : Chlorine or nitro groups increase lipophilicity, improving membrane penetration (MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for parent compound) .
Q. How to resolve contradictions in reported IC₅₀ values across studies?
Discrepancies may arise from assay conditions (e.g., DMSO concentration, cell line variability). Mitigate by:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant assays) .
- Dose-response validation : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to calculate IC₅₀ .
Methodological Tables
Table 1: Key Synthetic Parameters for Z-Isomer Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol/Acetic Acid (3:1) | +15% |
| Catalyst | Triethylamine (10 mol%) | +20% |
| Reaction Time (MW) | 45 minutes | +30% |
Table 2: Biological Activity vs. Substituent Effects
| Substituent | Antioxidant IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| –OCH₃ | 12.3 | 16 |
| –NO₂ | 18.9 | 8 |
| –Cl | 15.4 | 8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
